Phorbol

Description

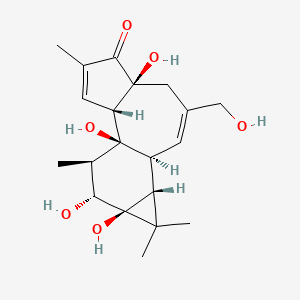

This compound is a diterpenoid with the structure of tigliane hydroxylated at C-4, -9, -12(beta), -13 and -20, with an oxo group at C-3 and unsaturation at the 1- and 6-positions. It is a tetracyclic diterpenoid, an enone, a cyclic ketone, a tertiary alcohol and a tertiary alpha-hydroxy ketone. It derives from a hydride of a tigliane.

This compound has been reported in Rehmannia glutinosa, Croton tiglium, and Euphorbia tirucalli with data available.

This compound is a natural, plant-derived organic compound. It is a member of the tigliane family of diterpenes. This compound was first isolated in 1934 as the hydrolysis product of croton oil, which is derived from the seeds of the purging croton, Croton tiglium. The structure of this compound was determined in 1967. It is very soluble in most polar organic solvents, as well as in water.

RN given refers to (1aR-(1a alpha,1b beta,4a beta,7a alpha,7b alpha,8 alpha,9 beta,9b beta))-isomer; synonym isothis compound refers to (4a alpha)-isomer; structure in Merck Index, 9th ed, #7143

Structure

3D Structure

Propriétés

IUPAC Name |

(1S,2S,6R,10S,11R,13S,14R,15R)-1,6,13,14-tetrahydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O6/c1-9-5-13-18(24,15(9)22)7-11(8-21)6-12-14-17(3,4)20(14,26)16(23)10(2)19(12,13)25/h5-6,10,12-14,16,21,23-26H,7-8H2,1-4H3/t10-,12+,13-,14-,16-,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGVLYPPODPLXMB-UBTYZVCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O6 | |

| Record name | PHORBOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021155 | |

| Record name | Phorbol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phorbol is a white solid. (NTP, 1992), Solid; [Merck Index] White solid; [CAMEO] White powder; [MSDSonline] | |

| Record name | PHORBOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phorbol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6669 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Quite soluble (NTP, 1992), Quite soluble in polar solvents, including water, In ethanol, 50 mg/mL, Soluble in acetone, Soluble in dimethyl sulfoxide (DMSO) | |

| Record name | PHORBOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHORBOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Density of solvated phorbol: 1.2 g/cu cm, where solvated phorbol contains one phorbol molecule and one ethanol molecule. | |

| Record name | PHORBOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Anhydrous crystals; two forms of solvated crystals from ethyl acetate; solvated crystals from methanol or ethanol, Powder, solid | |

CAS No. |

17673-25-5, 26241-63-4 | |

| Record name | PHORBOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phorbol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17673-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phorbol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017673255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phorbol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phorbol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4?-Phorbol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHORBOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUZ76S9127 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHORBOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

482 to 484 °F (solvent-free) (decomposes) (NTP, 1992), 250-251 °C (decomposition), Solvated crystals from ethyl acetate: MP = 162-163 °C and 233-234 °C; solvated crystals from methanol or ethanol: MP: 249-250 °C | |

| Record name | PHORBOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHORBOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Core Mechanism of Phorbol Esters: A Technical Guide for Researchers

Abstract

Phorbol esters are a class of naturally occurring diterpenoids that have been instrumental in dissecting cellular signal transduction pathways. Their potent biological activities, most notably as tumor promoters, stem from their ability to mimic the endogenous second messenger diacylglycerol (DAG). This technical guide provides an in-depth exploration of the molecular mechanisms underlying the action of this compound esters, with a primary focus on their interaction with Protein Kinase C (PKC) isozymes and the subsequent activation of downstream signaling cascades. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the subject, including quantitative binding data, detailed experimental methodologies, and visual representations of the pertinent signaling networks.

Introduction

This compound esters, originally isolated from plants of the Euphorbiaceae family, are powerful tools in biomedical research due to their ability to potently and persistently activate specific signaling pathways. The most well-characterized of these is the 12-O-tetradecanoylthis compound-13-acetate (TPA), also known as this compound-12-myristate-13-acetate (PMA). Their profound effects on cell proliferation, differentiation, and apoptosis have made them invaluable for studying the mechanisms of carcinogenesis and as pharmacological probes for a variety of cellular processes.[1][2]

The primary cellular targets of this compound esters are the Protein Kinase C (PKC) isozymes, a family of serine/threonine kinases that play crucial roles in a wide array of signal transduction pathways.[1][3] this compound esters function as structural and functional analogs of diacylglycerol (DAG), an endogenous lipid second messenger.[2] By binding to and activating PKC, this compound esters trigger a cascade of downstream events that ultimately lead to diverse and cell-type-specific physiological responses.

The Molecular Mechanism of Action

The biological activity of this compound esters is intrinsically linked to their ability to usurp the DAG signaling axis. This section details the molecular interactions and the subsequent activation of downstream pathways.

The C1 Domain: The this compound Ester Receptor

The regulatory domain of conventional (cPKC) and novel (nPKC) isozymes of PKC contains a highly conserved cysteine-rich motif known as the C1 domain.[4] This domain serves as the binding site for both DAG and this compound esters.[4] The C1 domain is characterized by a zinc-finger-like structure that is essential for high-affinity binding.[4] Atypical PKC (aPKC) isoforms lack a functional C1 domain and are therefore unresponsive to this compound esters.

This compound esters bind to the C1 domain with high affinity, effectively competing with the endogenous ligand, DAG. This binding event induces a conformational change in the PKC molecule, leading to its activation. The lipophilic nature of this compound esters allows them to intercalate into the cell membrane, where they can persistently activate PKC, unlike DAG which is rapidly metabolized.[1]

Quantitative Analysis of this compound Ester-PKC Interactions

The binding affinity of this compound esters to PKC is a critical determinant of their biological potency. These interactions are typically quantified using competitive radioligand binding assays, with [³H]this compound 12,13-dibutyrate ([³H]PDBu) being a commonly used radioligand. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are key parameters used to express binding affinity.

| PKC Isozyme | Ligand | Binding Parameter | Value (nM) | Conditions | Reference |

| α | [³H]PDBu | Kd | 1.6 - 18 | With Calcium | |

| β1 | [³H]PDBu | Kd | 1.6 - 18 | With Calcium | |

| β2 | [³H]PDBu | Kd | 1.6 - 18 | With Calcium | |

| γ | [³H]PDBu | Kd | 1.6 - 18 | With Calcium | |

| δ | [³H]PDBu | Kd | 1.6 - 18 | With Calcium | |

| ε | [³H]PDBu | Kd | 1.6 - 18 | With Calcium | |

| α | PDBu | IC50 | 2 - 70 | Competition with [³H]PDBu | |

| β1 | PDBu | IC50 | 2 - 70 | Competition with [³H]PDBu | |

| β2 | PDBu | IC50 | 2 - 70 | Competition with [³H]PDBu | |

| γ | PDBu | IC50 | 2 - 70 | Competition with [³H]PDBu | |

| δ | PDBu | IC50 | 2 - 70 | Competition with [³H]PDBu | |

| ε | PDBu | IC50 | 2 - 70 | Competition with [³H]PDBu | |

| α | TPA | IC50 | 2 - 70 | Competition with [³H]PDBu | |

| α | Sapintoxin A | IC50 | 2 - 70 | Competition with [³H]PDBu | |

| α | Thymeleatoxin | IC50 | 3000 - 5000 | Competition with [³H]PDBu | |

| β1 | Resiniferatoxin | IC50 | > 5000 | Competition with [³H]PDBu |

Table 1: Binding Affinities of this compound Esters to PKC Isozymes. This table summarizes the dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) for the binding of various this compound esters to different PKC isozymes. The data are compiled from competitive radioligand binding assays.

Downstream Signaling Pathways

Activation of PKC by this compound esters initiates a signaling cascade that impacts multiple cellular processes. The key downstream pathways are the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Activator Protein-1 (AP-1) pathways.

The MAPK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. This compound ester-activated PKC can phosphorylate and activate Raf kinase, which in turn activates MEK (MAPK/ERK kinase), leading to the phosphorylation and activation of ERK (extracellular signal-regulated kinase). Activated ERK then translocates to the nucleus to phosphorylate and regulate the activity of various transcription factors.

Figure 1: this compound Ester-Induced MAPK/ERK Signaling Pathway. This diagram illustrates the sequential activation of kinases in the MAPK/ERK pathway following PKC activation by this compound esters.

The NF-κB transcription factor plays a critical role in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. This compound ester-activated PKC can lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of its target genes.

Figure 2: this compound Ester-Induced NF-κB Signaling Pathway. This diagram depicts the activation of NF-κB through the PKC-mediated phosphorylation and degradation of its inhibitor, IκB.

Activator Protein-1 (AP-1) is a transcription factor that regulates gene expression in response to a variety of stimuli, including growth factors, stress, and this compound esters. AP-1 is typically a dimer of proteins from the Jun and Fos families. The expression and activity of Jun and Fos proteins are often upregulated by the MAPK/ERK pathway, which is activated by this compound esters.

Figure 3: this compound Ester-Induced AP-1 Activation Pathway. This diagram shows the activation of the AP-1 transcription factor, often mediated by the MAPK cascade, following PKC stimulation by this compound esters.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the mechanism of action of this compound esters.

Competitive Radioligand Binding Assay for PKC

This assay is used to determine the binding affinity of a test compound (e.g., a this compound ester analog) for PKC by measuring its ability to compete with a radiolabeled this compound ester for binding to the C1 domain.

Materials:

-

Purified recombinant PKC isozymes or cell membrane preparations

-

Radioligand: [³H]this compound 12,13-dibutyrate ([³H]PDBu)

-

Test compound (unlabeled this compound ester)

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM CaCl₂, 1 mM DTT

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Scintillation cocktail

-

Glass fiber filters (GF/B), pre-soaked in 0.3% polyethyleneimine

Procedure:

-

Reaction Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Add 50 µL of binding buffer, 50 µL of [³H]PDBu (at a final concentration near its Kd, e.g., 2-10 nM), and 100 µL of the PKC preparation.

-

Non-specific Binding: Add 50 µL of a high concentration of unlabeled PDBu (e.g., 10 µM), 50 µL of [³H]PDBu, and 100 µL of the PKC preparation.

-

Competition: Add 50 µL of serial dilutions of the test compound, 50 µL of [³H]PDBu, and 100 µL of the PKC preparation.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Figure 4: Experimental Workflow for a Competitive Radioligand Binding Assay. This diagram outlines the major steps involved in determining the binding affinity of a compound to PKC.

In Vitro PKC Kinase Activity Assay

This assay measures the ability of a this compound ester to activate PKC, which is quantified by the phosphorylation of a specific substrate.

Materials:

-

Purified recombinant PKC isozymes

-

This compound ester (e.g., PMA or PDBu)

-

PKC substrate (e.g., myelin basic protein or a specific peptide substrate)

-

[γ-³²P]ATP

-

Kinase Buffer: 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂

-

Phosphatidylserine (PS) and Diacylglycerol (DAG) liposomes

-

Stopping Solution: 75 mM phosphoric acid

-

P81 phosphocellulose paper

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the kinase buffer, PS/DAG liposomes, PKC substrate, and the purified PKC enzyme.

-

Activation: Add the this compound ester to the reaction mixture at the desired concentration. Include a control reaction without the this compound ester.

-

Initiation: Start the kinase reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction at 30°C for 10-20 minutes.

-

Termination: Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper.

-

Washing: Wash the P81 paper three times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the radioactivity incorporated into the substrate on the P81 paper using a scintillation counter.

-

Data Analysis: Compare the kinase activity in the presence and absence of the this compound ester to determine the fold activation.

Cellular Proliferation Assay

This assay assesses the effect of this compound esters on the proliferation of cultured cells.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound ester (e.g., PMA)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

-

Treatment: After allowing the cells to adhere overnight, treat the cells with serial dilutions of the this compound ester. Include a vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell proliferation or inhibition.

Conclusion

This compound esters are indispensable tools for dissecting the intricate signaling networks that govern cellular behavior. Their ability to potently and specifically activate Protein Kinase C has provided profound insights into the roles of this enzyme family in health and disease. By mimicking the endogenous second messenger diacylglycerol, this compound esters trigger a cascade of downstream events, including the activation of the MAPK, NF-κB, and AP-1 pathways, which collectively regulate a wide spectrum of cellular responses. The quantitative data on their binding affinities and the detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further unravel the complexities of this compound ester action and to explore the therapeutic potential of modulating PKC-dependent signaling. A thorough understanding of the mechanisms outlined herein is crucial for the continued advancement of our knowledge in cell biology and for the development of novel therapeutic strategies targeting these fundamental pathways.

References

Phorbol Esters as Diacylglycerol Analogs: A Technical Guide for Researchers

December 20, 2025

Abstract

This technical guide provides an in-depth exploration of phorbol esters as structural and functional analogs of the endogenous second messenger, diacylglycerol (DAG). Targeted at researchers, scientists, and drug development professionals, this document elucidates the core mechanisms of this compound ester action, their profound impact on cellular signaling pathways, primarily through the activation of Protein Kinase C (PKC), and their application in experimental research. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of signaling cascades and experimental workflows to facilitate a deeper understanding and practical application of this critical class of molecules in biological research and therapeutic development.

Introduction

This compound esters are a class of naturally occurring diterpenoids that have become indispensable tools in biomedical research due to their potent ability to mimic the actions of diacylglycerol (DAG), a crucial second messenger in numerous signal transduction pathways. DAG is transiently produced at the cell membrane and is responsible for the recruitment and activation of a variety of effector proteins, most notably the Protein Kinase C (PKC) family of serine/threonine kinases. This compound esters, by virtue of their structural similarity to DAG, can bind to and activate these same effector proteins, but often with much greater potency and stability. This property makes them powerful pharmacological probes for dissecting signaling events and has led to their extensive use in studies of cancer biology, immunology, and neurobiology. This guide will delve into the molecular intricacies of this compound ester function, providing the necessary technical details for their effective use in a research setting.

Mechanism of Action: this compound Esters as DAG Analogs

The primary mechanism of action of this compound esters lies in their ability to bind with high affinity to the C1 domain of conventional (cPKC) and novel (nPKC) PKC isoforms.[1] The C1 domain is a cysteine-rich zinc-finger motif that serves as the binding site for DAG.[1] this compound esters, such as the widely studied this compound 12-myristate 13-acetate (PMA), possess a rigid tetracyclic core that orients key oxygen atoms in a conformation that closely mimics the glycerol (B35011) backbone of DAG. This structural analogy allows this compound esters to effectively compete with DAG for binding to the C1 domain.

Upon binding of a this compound ester, the C1 domain undergoes a conformational change that increases its hydrophobicity, promoting the translocation of PKC from the cytosol to the plasma membrane. This membrane association is a critical step in PKC activation, bringing the kinase in proximity to its substrates. Unlike the transient nature of DAG, which is rapidly metabolized, this compound esters are metabolically stable, leading to a sustained and often more potent activation of PKC.[1] This prolonged activation can trigger a cascade of downstream signaling events, profoundly impacting cellular processes such as proliferation, differentiation, apoptosis, and inflammation.

It is important to note that while PKC is a major target, other proteins containing C1 domains can also be activated by this compound esters, including Ras guanyl nucleotide-releasing proteins (RasGRPs), chimaerins, and Munc13.[2] This highlights the broad-ranging effects of this compound esters on cellular signaling.

Quantitative Data: this compound Ester and Diacylglycerol Analogs

The following tables summarize the binding affinities (Kd) and inhibitory concentrations (IC50) of various this compound esters and diacylglycerol analogs for different Protein Kinase C (PKC) isoforms. This data provides a quantitative comparison of the potency of these compounds.

Table 1: Binding Affinities (Kd) of this compound Esters and Diacylglycerol Analogs to PKC Isoforms

| Compound | PKC Isoform | Kd (nM) | Notes | Reference |

| [3H]this compound 12,13-dibutyrate (PDBu) | α, βI, βII, γ, δ, ε | 1.6 - 18 | Mixed micellar assay with recombinant PKC isoforms. | [3] |

| This compound 12,13-dibutyrate (PDBu) | Spleen PKC | 0.1 - 0.5 (high affinity site), 3 (intermediate affinity site), 50-210 (low affinity sites) | Cytofluorometric analysis on intact cells and isolated PKC. | [4] |

| This compound | PKC-δ | 18,700 ± 2,000 | [5] |

Table 2: IC50 Values of this compound Esters for PKC Activation/Binding

| Compound | PKC Isoform | IC50 (nM) | Assay Conditions | Reference |

| This compound 12,13-dibutyrate (PDBu) | α, βI, βII, γ, δ, ε | ~2 - 70 | Competition with [3H]PDBu binding. | [3][6] |

| 12-O-Tetradecanoylthis compound-13-acetate (TPA/PMA) | α, βI, βII, γ, δ, ε | ~2 - 70 | Competition with [3H]PDBu binding. | [6] |

| Sapintoxin A | All isotypes tested | Lower nM range | Competition with [3H]PDBu binding. | [3] |

| 12-Deoxythis compound-13-O-phenylacetate | All isotypes tested | Lower nM range | Competition with [3H]PDBu binding. | [3] |

| Thymeleatoxin | α and ε | 3,000 - 5,000 | Competition with [3H]PDBu binding. | [3] |

| Resiniferatoxin | βI and βII | > 5,000 | Competition with [3H]PDBu binding. | [3] |

| 12-Deoxythis compound-13-O-phenylacetate-20-acetate | βI and βII | > 5,000 | Competition with [3H]PDBu binding. | [3] |

Signaling Pathways

Protein Kinase C (PKC) Activation Pathway

The canonical pathway for PKC activation by both DAG and this compound esters involves the translocation of the enzyme to the cell membrane and subsequent conformational changes that relieve autoinhibition.

Caption: Canonical PKC activation by DAG and this compound esters.

Downstream Signaling: ERK Activation

A well-characterized downstream consequence of PKC activation is the stimulation of the Extracellular signal-Regulated Kinase (ERK) pathway, a key cascade in cell proliferation and differentiation.

Caption: this compound ester-induced activation of the ERK signaling pathway.

Experimental Protocols

In vitro Protein Kinase C (PKC) Activity Assay

This protocol describes a method to measure the activity of purified or immunoprecipitated PKC by quantifying the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into a specific substrate.

Materials:

-

Purified or immunoprecipitated PKC

-

PKC substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)

-

[γ-³²P]ATP

-

This compound 12-myristate 13-acetate (PMA) or other this compound ester

-

Diacylglycerol (DAG) (optional, for comparison)

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 0.5 mM EGTA)

-

Stop solution (e.g., 75 mM phosphoric acid)

-

P81 phosphocellulose paper

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare Lipid Vesicles:

-

Mix phosphatidylserine (PS) and diacylglycerol (DAG, if used) or incorporate the this compound ester into the lipid mixture.

-

Dry the lipids under a stream of nitrogen and then under vacuum.

-

Resuspend the lipid film in an appropriate buffer and sonicate to form small unilamellar vesicles.

-

-

Set up the Kinase Reaction:

-

In a microcentrifuge tube, combine the kinase reaction buffer, the prepared lipid vesicles, the PKC substrate, and the purified or immunoprecipitated PKC enzyme.

-

For the experimental condition, add the desired concentration of the this compound ester. For a control, add the vehicle (e.g., DMSO).

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

-

Initiate the Reaction:

-

Start the reaction by adding [γ-³²P]ATP to a final concentration of 50-100 µM.

-

Incubate the reaction at 30°C for 10-20 minutes. The incubation time should be within the linear range of the assay.

-

-

Stop the Reaction:

-

Terminate the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper.

-

-

Wash the Filters:

-

Wash the P81 papers three to four times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone (B3395972) to dry the papers.

-

-

Quantify Radioactivity:

-

Place the dried P81 papers in scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific activity of PKC (e.g., in pmol of phosphate incorporated per minute per mg of enzyme).

-

References

- 1. medium.com [medium.com]

- 2. graphviz.org [graphviz.org]

- 3. Making pretty diagrams with GraphViz [steveliles.github.io]

- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. en.bio-protocol.org [en.bio-protocol.org]

- 6. lornajane.net [lornajane.net]

Phorbol Esters: A Technical Guide to their Role in Cell Signaling and Signal Transduction Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phorbol esters are a class of naturally occurring diterpenoids that are potent modulators of intracellular signaling pathways. Initially identified as tumor promoters, these compounds have become invaluable tools in cell biology and cancer research for their ability to mimic the endogenous second messenger diacylglycerol (DAG).[1] This technical guide provides an in-depth exploration of the mechanisms by which this compound esters influence cell signaling, with a focus on their interaction with Protein Kinase C (PKC) and the subsequent activation of downstream transduction cascades. The guide will detail key signaling pathways, present quantitative data on this compound ester-protein interactions, and provide established experimental protocols for studying their cellular effects.

Core Mechanism of Action: Activation of Protein Kinase C

The primary molecular targets of this compound esters are the C1 domains of conventional (α, β, γ) and novel (δ, ε, η, θ) isoforms of Protein Kinase C (PKC).[2][3] By binding to these domains, this compound esters allosterically activate PKC, inducing its translocation to the cell membrane and initiating a cascade of phosphorylation events. This activation is a critical juncture in numerous signaling pathways that regulate a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.

Quantitative Data: this compound Ester Binding Affinities and Potencies

The interaction of this compound esters with their target proteins is characterized by high affinity and specificity. The following tables summarize key quantitative data for commonly used this compound esters.

Table 1: Binding Affinities (Kd/Ki) of this compound Esters for Protein Kinase C Isozymes

| This compound Ester | PKC Isozyme | Binding Affinity (Kd/Ki) (nM) | Reference(s) |

| This compound 12-myristate 13-acetate (PMA) | Rat Cortex Synaptosomal Membranes | 2.6 (Ki) | [1] |

| This compound 12,13-dibutyrate (PDBu) | PKC-α | 1.6 - 50 | [2][3] |

| This compound 12,13-dibutyrate (PDBu) | PKC-β1 | 1.6 - 120 | [2][3] |

| This compound 12,13-dibutyrate (PDBu) | PKC-β2 | 1.6 - 120 | [2][3] |

| This compound 12,13-dibutyrate (PDBu) | PKC-γ | 18 - 210 | [2][3] |

| This compound 12,13-dibutyrate (PDBu) | PKC-δ | 1.6 | [2] |

| This compound 12,13-dibutyrate (PDBu) | PKC-ε | 18 | [2] |

Table 2: IC50 and EC50 Values of this compound Esters in Cellular Assays

| This compound Ester | Assay Type | Cell Line | IC50/EC50 Value | Reference(s) |

| This compound 12-myristate 13-acetate (PMA) | Cell Proliferation Inhibition | SUP-B15 (Ph⁺ ALL) | 11.24 ng/mL | [4] |

| This compound 12-myristate 13-acetate (PMA) | Cell Proliferation Inhibition | BP190 (Ph⁺ ALL) | 14.33 ng/mL | [4] |

| This compound 12,13-dibutyrate (PDBu) | Inhibition of EGF binding | C3H 10T1/2 | 0.02 µM (ED50) | [5] |

| This compound 12,13-dibutyrate (PDBu) | Activation of mouse TRPV4 | HEK293 | 22.47 µM (EC50) | [5] |

| This compound 12,13-dibutyrate (PDBu) | Antiviral activity (HIV2 ROD) | MT4 | 14 nM (EC50) | [5] |

| This compound 12,13-dibutyrate (PDBu) | Antiviral activity (HIV1 3B) | MT4 | 79 nM (EC50) | [5] |

Key Signal Transduction Pathways Modulated by this compound Esters

The activation of PKC by this compound esters triggers a multitude of downstream signaling cascades. Two of the most extensively studied are the Ras-MAPK and NF-κB pathways.

The Ras-MAPK Pathway

This compound esters are potent activators of the Ras-MAPK (Mitogen-Activated Protein Kinase) pathway, which is central to the regulation of cell proliferation and differentiation.[2] This activation can occur through both PKC-dependent and PKC-independent mechanisms.

-

PKC-Dependent Activation: Activated PKC can phosphorylate and activate Raf kinase, a key upstream component of the MAPK cascade. Raf then phosphorylates and activates MEK (MAPK/ERK Kinase), which in turn phosphorylates and activates ERK (Extracellular signal-Regulated Kinase).

-

PKC-Independent Activation via RasGRP: this compound esters can also directly bind to and activate Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs), a family of guanine (B1146940) nucleotide exchange factors (GEFs) for Ras.[6][7] RasGRPs contain a C1 domain that binds this compound esters, leading to their recruitment to the membrane and subsequent activation of Ras.[6]

The following diagram illustrates the dual mechanisms of Ras-MAPK pathway activation by this compound esters.

The NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, immunity, and cell survival. This compound esters are potent inducers of NF-κB activation, primarily through a PKC-dependent mechanism.[8] Activated PKC isoforms, particularly novel PKCs, can phosphorylate and activate the IκB kinase (IKK) complex.[8] The IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival.

The following diagram outlines the PKC-dependent activation of the NF-κB pathway by this compound esters.

Apoptosis

The effect of this compound esters on apoptosis is cell-type specific. In some cancer cell lines, such as androgen-dependent prostate cancer cells, this compound esters can induce apoptosis.[9][10] This pro-apoptotic effect is often mediated by specific PKC isoforms, particularly PKC-δ.[9][10] Activation of PKC-δ can trigger a cascade of events leading to the activation of caspases and the extrinsic apoptotic pathway.[9] This can involve the autocrine secretion of death receptor ligands like TNF-α and TRAIL.[9] Conversely, in other cell types, this compound ester-mediated PKC activation can have anti-apoptotic effects, often through the activation of pro-survival pathways like NF-κB.

The following diagram depicts a pro-apoptotic pathway induced by this compound esters in certain cancer cells.

Experimental Protocols

The following section provides detailed methodologies for key experiments used to investigate the effects of this compound esters on cellular signaling pathways.

In Vitro Protein Kinase C (PKC) Activity Assay

This assay measures the phosphotransferase activity of PKC in response to this compound ester stimulation.

Materials:

-

Purified PKC enzyme or cell lysate containing PKC

-

This compound 12-myristate 13-acetate (PMA) or other this compound ester

-

Phosphatidylserine (PS) and Diacylglycerol (DAG) (for comparison)

-

PKC substrate peptide (e.g., Myelin Basic Protein or a specific peptide substrate)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/ml BSA)

-

Phosphocellulose paper (e.g., P81)

-

0.75% Phosphoric acid

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare the reaction mixture by combining the kinase reaction buffer, PKC substrate peptide, and either the this compound ester (e.g., 100 nM PMA), PS/DAG, or vehicle control.

-

Add the purified PKC enzyme or cell lysate to the reaction mixture and pre-incubate for 5 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for 10-20 minutes at 30°C.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper.

-

Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Transfer the washed P81 papers to scintillation vials, add scintillation fluid, and quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the specific activity of PKC (e.g., in pmol of phosphate (B84403) transferred per minute per mg of protein).

Western Blot Analysis of ERK Phosphorylation

This protocol details the detection of phosphorylated ERK (p-ERK) as a marker of MAPK pathway activation following this compound ester treatment.

Materials:

-

Cell culture medium and supplements

-

This compound 12-myristate 13-acetate (PMA)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and grow to the desired confluency.

-

Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.

-

Treat the cells with PMA at the desired concentration and for various time points.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with the anti-total ERK1/2 antibody to normalize for protein loading.

MTT Assay for Cell Proliferation

The MTT assay is a colorimetric method to assess cell viability and proliferation.

Materials:

-

Cells and culture medium

-

This compound ester of interest

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density.

-

Allow the cells to attach and grow for 24 hours.

-

Treat the cells with various concentrations of the this compound ester. Include untreated control wells.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value if applicable.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells and culture medium

-

This compound ester or apoptosis-inducing agent

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

1X Annexin-binding buffer

-

Flow cytometer

Procedure:

-

Seed cells and treat with the this compound ester for the desired time. Include positive and negative controls.

-

Harvest the cells (including any floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin-binding buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).

Conclusion

This compound esters are powerful pharmacological agents that have significantly advanced our understanding of intracellular signal transduction. Their ability to potently and specifically activate PKC has made them indispensable for dissecting the roles of this kinase family and its downstream effectors, such as the Ras-MAPK and NF-κB pathways. The context-dependent effects of this compound esters on cellular processes like proliferation and apoptosis underscore the complexity of these signaling networks. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the multifaceted actions of this compound esters and their potential applications in drug development and the study of diseases characterized by aberrant cell signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. Activation of the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Pathway by Conventional, Novel, and Atypical Protein Kinase C Isotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the multifaceted role of RASGRP1 in disease: immune, neural, metabolic, and oncogenic perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Regulation of RasGRP via a this compound Ester-Responsive C1 Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Diacylglycerol-Protein Kinase C-RasGRP1 Pathway Directs Ras Activation upon Antigen Receptor Stimulation of T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound 12,13-dibutyrate-induced, protein kinase C-mediated contraction of rabbit bladder smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound ester-induced apoptosis and senescence in cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

The Tigliane's Tale: A Technical Guide to the Discovery and History of Phorbol from Croton tiglium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phorbol, a complex diterpene of the tigliane (B1223011) class, and its ester derivatives are the principal bioactive constituents of croton oil, derived from the seeds of Croton tiglium. Historically used as a potent purgative in traditional medicine, croton oil gained notoriety in the 20th century as a classical tumor promoter, pivotal in elucidating the multi-stage process of carcinogenesis. This technical guide provides an in-depth exploration of the discovery, isolation, and history of this compound. It details the journey from the early medicinal use of Croton tiglium to the intricate chemical and biological studies that unveiled the structure and function of its powerful constituents. This document includes detailed experimental methodologies for key assays, quantitative data on the biological activity of this compound esters, and visualizations of critical signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in oncology, pharmacology, and natural product chemistry.

Historical Context and Early Investigations

The use of Croton tiglium seeds and the oil expressed from them has been documented for centuries in traditional medicine, particularly in Asia, primarily as a drastic cathartic.[1] The severe irritant and inflammatory properties of croton oil were well-known, but the chemical principles responsible for these effects remained elusive for a long time. In the mid-20th century, scientific interest in croton oil intensified as it was identified as a potent co-carcinogen, capable of promoting tumor growth on the skin of mice that had been pre-treated with a sub-carcinogenic dose of an initiator, such as a polycyclic aromatic hydrocarbon.[2][3] This discovery was instrumental in establishing the "initiation-promotion" model of chemical carcinogenesis, a cornerstone of modern cancer research.[4]

The Discovery, Isolation, and Structural Elucidation of this compound

The journey to identify the active principles of croton oil was a significant challenge in natural product chemistry.

-

1934: this compound was first isolated through the hydrolysis of croton oil.[1] However, its intricate structure remained a puzzle for decades.

-

1967: The complex, tetracyclic structure of this compound was finally determined.[1] This breakthrough was a landmark achievement in the field of diterpenoid chemistry.

The isolation of this compound from croton oil is a multi-step process that involves the initial extraction of the oil from the seeds, followed by the separation of the this compound esters from the triglyceride matrix, and finally, the hydrolysis of the esters to yield the parent this compound.

This compound Esters: The Bioactive Form

Subsequent research revealed that this compound itself is not the primary irritant or tumor-promoting agent in croton oil. Instead, it is the various this compound esters, where the hydroxyl groups of this compound are esterified with fatty acids, that are responsible for the potent biological activity.[5][6] The most extensively studied of these is 12-O-tetradecanoylthis compound-13-acetate (TPA), also known as this compound-12-myristate-13-acetate (PMA), which is widely used as a standard tumor promoter in biomedical research.[2][7]

Mechanism of Action: Activation of Protein Kinase C

The molecular mechanism underlying the tumor-promoting effects of this compound esters was elucidated with the discovery of their interaction with protein kinase C (PKC).[5][6] this compound esters are structural analogs of diacylglycerol (DAG), an endogenous activator of PKC.[8] By mimicking DAG, this compound esters bind to the C1 domain of conventional and novel PKC isoforms, leading to their sustained activation.[2][8] This persistent activation of PKC dysregulates numerous downstream signaling pathways involved in cell proliferation, differentiation, inflammation, and apoptosis, ultimately contributing to tumor promotion.[9]

Quantitative Data on this compound and this compound Esters

The following tables summarize key quantitative data related to the extraction and biological activity of this compound and its esters.

Table 1: Yield of this compound and this compound Esters from Croton tiglium Seeds

| Compound | Starting Material | Extraction/Purification Method | Yield | Reference |

| This compound (as EtOAc solvate) | Croton oil | Transesterification with sodium methylate, followed by chromatography and crystallization | ~1% | [10] |

| This compound-12-myristate-13-acetate (PMA) | Dried seeds of C. tiglium | Methanol (B129727) maceration and sonication, followed by HPLC | 1.59 ± 0.01 mg/g | [11] |

| This compound ester equivalent to PMA | Unpurified dried seeds of C. tiglium | HPLC | 5.2 mg/100 g | [12] |

| This compound ester equivalent to PMA | Purified dried seeds of C. tiglium (after Ayurvedic Śodhana process) | HPLC | 1.8 mg/100 g | [12] |

Table 2: Biological Activity of this compound Esters

| Compound | Assay | Cell Line/Model | Concentration/Dose | Effect | Reference |

| 12-O-Tetradecanoylthis compound-13-acetate (TPA) | Mouse Skin Tumor Promotion | FVB/N or SENCAR mice | 10 nmol/100 µl acetone (B3395972) (twice weekly) | Promotes development of papillomas and squamous cell carcinomas | [6][13] |

| This compound 12,13-dibutyrate (PDB) | PKC Down-regulation | Rat brain cortical slices | 1 µM (for 20 h) | Significant reduction in PKCα | [14] |

| This compound 12,13-diacetate (PDA) | PKC Down-regulation | Rat brain cortical slices | 3 µM (for 20 h) | No significant reduction in PKCα | [14] |

| 12-O-Tiglylthis compound-13-acetate | Cytotoxicity | HL-60 and A549 cells | IC50 ≤ 0.02 µg/mL (HL-60), ≤ 0.1 µg/mL (A549) | Strong inhibition of cell proliferation | [15] |

| 12-O-(2-methyl)-butyrylthis compound-13-acetate | Cytotoxicity | HL-60 and A549 cells | IC50 ≤ 0.02 µg/mL (HL-60), ≤ 0.1 µg/mL (A549) | Strong inhibition of cell proliferation | [15] |

| Compound 3 (a this compound diester) | Cytotoxicity | SNU387 hepatic tumor cell line | IC50 1.2 µM | Potent cytotoxic activity | [3] |

Experimental Protocols

Extraction and Isolation of this compound from Croton Oil

This protocol is based on the improved method described by Appendino et al. (2017).[10]

-

Transesterification: To a stirred mixture of croton oil (500 mL) and methanol (50 mL), add freshly prepared 0.3 N sodium methylate in methanol dropwise until the pH reaches 12-12.5.

-

Neutralization and Extraction: After the reaction is complete (monitored by TLC), neutralize the mixture with acetic acid and evaporate the methanol. Partition the residue between ethyl acetate (B1210297) and water.

-

Washing: Wash the organic phase sequentially with water and brine.

-

Drying and Concentration: Dry the ethyl acetate phase over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure to obtain a crude phorboid mixture.

-

Chromatography: Purify the crude mixture by gravity column chromatography on silica (B1680970) gel, eluting with a gradient of ethyl acetate in hexane.

-

Crystallization: Crystallize the this compound-containing fractions from ethyl acetate-hexane to yield pure this compound as an ethyl acetate solvate.

Two-Stage Mouse Skin Carcinogenesis Protocol (DMBA/TPA)

This protocol is a standard method used in cancer research.[6][13][16]

-

Animal Model: Use female FVB/N or SENCAR mice, 6-7 weeks old. Shave the dorsal skin of the mice one week before initiation.

-

Initiation: Apply a single topical dose of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) (e.g., 100 nmol in 100 µL of acetone) to the shaved area.

-

Promotion: One to two weeks after initiation, begin twice-weekly topical applications of 12-O-tetradecanoylthis compound-13-acetate (TPA) (e.g., 10 nmol in 100 µL of acetone). Continue this treatment for 15-25 weeks.

-

Tumor Monitoring: Observe the mice weekly and record the number and size of tumors.

-

Analysis: At the end of the experiment, harvest tumors and surrounding skin for histopathological and molecular analysis.

In Vitro Protein Kinase C (PKC) Activity Assay

This is a general protocol for measuring PKC activity.[1][17]

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), a PKC substrate (e.g., a specific peptide or histone), a source of PKC (e.g., purified enzyme or cell lysate), phospholipids (B1166683) (e.g., phosphatidylserine), and the this compound ester to be tested.

-

Initiation: Start the reaction by adding ATP (radiolabeled with ³²P) and MgCl₂.

-

Incubation: Incubate the reaction mixture at 30-37°C for a defined period.

-

Termination: Stop the reaction by adding a solution such as EDTA or by spotting the mixture onto phosphocellulose paper.

-

Quantification: Separate the phosphorylated substrate from the unreacted [γ-³²P]ATP and quantify the incorporated radioactivity using a scintillation counter or by autoradiography.

Visualizations

Signaling Pathway

Caption: this compound ester-mediated activation of Protein Kinase C (PKC) signaling pathway.

Experimental Workflow

Caption: Experimental workflow for the isolation of this compound from Croton tiglium seeds.

Logical Relationship

References

- 1. Differential abilities of this compound esters in inducing protein kinase C (PKC) down-regulation in noradrenergic neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Cytotoxic this compound esters of Croton tiglium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. An improved preparation of this compound from croton oil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MiTO [mito.dkfz.de]

- 7. Stimulation of cell proliferation by tumor-promoting this compound esters and inhibition by some inhibitors of tumor promotion in suspension cultures of a human lymphoblastoid cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Activation of the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Pathway by Conventional, Novel, and Atypical Protein Kinase C Isotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxic this compound Esters of Croton tiglium | Na... [scoop.it]

- 11. mdpi.com [mdpi.com]

- 12. Detoxification of Croton tiglium L. seeds by Ayurvedic process of Śodhana - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Differential abilities of this compound esters in inducing protein kinase C (PKC) down-regulation in noradrenergic neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. d-nb.info [d-nb.info]

- 16. MiTO [mito.dkfz.de]

- 17. newtonlab.ucsd.edu [newtonlab.ucsd.edu]

Phorbol Ester Derivatives: A Technical Guide to Their Biological Activity and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phorbol ester derivatives are a class of naturally occurring tetracyclic diterpenoids that have been instrumental as research tools for dissecting cellular signaling pathways.[1][2] Their potent and diverse biological activities, ranging from tumor promotion to pro-apoptotic effects, stem primarily from their ability to mimic the endogenous signaling molecule diacylglycerol (DAG) and activate Protein Kinase C (PKC) isozymes.[1][2][3][4] This technical guide provides an in-depth exploration of the core aspects of this compound ester derivatives, including their structure-activity relationships, mechanism of action, and the signaling cascades they modulate. Quantitative data on their biological activity are summarized, and detailed experimental protocols for their study are provided.

Introduction

This compound esters, originally isolated from plants of the Euphorbiaceae and Thymelaeaceae families, have garnered significant attention for their potent biological effects.[1][2][3] The most well-known among these is this compound 12-myristate 13-acetate (PMA), also known as 12-O-tetradecanoylthis compound-13-acetate (TPA), a powerful tumor promoter.[3][5][6] However, the biological activities of this compound ester derivatives are highly structure-specific and cell-type dependent, with some derivatives exhibiting anti-cancer and anti-HIV properties.[1][2][7][8] Their primary molecular target is the C1 domain of Protein Kinase C (PKC) isozymes, making them invaluable tools for studying PKC function.[3][9][10] Beyond PKC, other C1 domain-containing proteins, such as Munc13, have also been identified as this compound ester receptors, particularly in the context of neurotransmitter release.[3][9]

Structure-Activity Relationships

The biological potency of this compound esters is intricately linked to their chemical structure. The core tetracyclic tigliane (B1223011) skeleton is essential, with specific modifications significantly influencing activity.

-

Esterification at C12 and C13: The nature of the ester groups at the C12 and C13 positions of the this compound backbone is a major determinant of biological activity. Generally, longer, more lipophilic ester chains at these positions enhance potency.[3] For instance, the potent tumor promoter PMA has a myristate group at C12 and an acetate (B1210297) group at C13.[3]

-

The C4 Hydroxyl Group: The stereochemistry of the hydroxyl group at the C4 position is critical. The β-conformation is required for activity, while the α-epimers are inactive.[3]

-

The C20 Hydroxyl Group: The presence of a primary hydroxyl group at C20 is also important for the interaction with PKC.[11]

These structural features dictate the affinity of the this compound ester for the C1 domain of PKC, a cysteine-rich region that normally binds to the endogenous second messenger, diacylglycerol (DAG).[3] this compound esters act as stable analogs of DAG, effectively locking PKC in an active conformation.[3]

Mechanism of Action: The Protein Kinase C (PKC) Signaling Pathway

The predominant mechanism by which this compound esters exert their biological effects is through the activation of the Protein Kinase C (PKC) family of serine/threonine kinases.[1][2][3][4]

PKC Isozyme Families

The PKC family is divided into three main groups based on their activation requirements:

-

Conventional PKCs (cPKCs): (α, βI, βII, γ) require both DAG (or this compound esters) and Ca²⁺ for activation.

-

Novel PKCs (nPKCs): (δ, ε, η, θ) require DAG (or this compound esters) but are independent of Ca²⁺.[12]

-

Atypical PKCs (aPKCs): (ζ, ι/λ) do not require DAG or Ca²⁺ for activation and are therefore not direct targets of this compound esters.[12]

Activation Cascade

-

Binding to the C1 Domain: this compound esters diffuse across the cell membrane and bind with high affinity to the C1 domain of conventional and novel PKC isozymes located in the cytosol.[3][4] This binding mimics the action of DAG.[1][2][3]

-

Translocation to the Membrane: This binding event induces a conformational change in the PKC enzyme, exposing its membrane-binding domains and causing its translocation from the cytosol to the plasma membrane (or other cellular membranes).[3][9]

-

Enzyme Activation: At the membrane, in the presence of phospholipids (B1166683) like phosphatidylserine, the pseudosubstrate domain is released from the catalytic site, leading to the activation of the kinase.[3] For conventional PKCs, binding of Ca²⁺ to the C2 domain is also required.[3]

-

Downstream Substrate Phosphorylation: Activated PKC then phosphorylates a wide array of downstream substrate proteins on serine and threonine residues. This phosphorylation cascade triggers a plethora of cellular responses, including cell proliferation, differentiation, apoptosis, and inflammation.[5][7][13]

Downstream Signaling Pathways

This compound ester-induced PKC activation can modulate several key signaling pathways:

-

MAPK/ERK Pathway: PKC can activate the Ras-Raf-MEK-ERK signaling cascade, which is crucial for cell growth and proliferation.[13]

-

NF-κB Pathway: this compound esters are potent activators of the NF-κB transcription factor, a key regulator of inflammatory and immune responses.[5]

-

PI3K/Akt Pathway: Cross-talk exists between the PKC and PI3K/Akt pathways, which are critical for cell survival and metabolism.

The specific downstream effects are highly context-dependent, varying with the specific this compound ester derivative, the PKC isozymes expressed in the cell type, and the cellular microenvironment.[7]

Signaling Pathway Diagram

Caption: this compound ester-mediated activation of PKC and downstream signaling pathways.

Quantitative Biological Activity Data

The affinity of this compound ester derivatives for PKC is a key determinant of their biological potency. This is often quantified by measuring their binding affinity (Kd) or their ability to inhibit the binding of a radiolabeled ligand (IC50).

Table 1: Binding Affinities (Kd) of [³H]PDBu to PKC Isozymes

| PKC Isozyme | Kd (nM) with Ca²⁺ | Kd (nM) without Ca²⁺ |

| α | 1.6 - 18 | 2-3 fold decrease in affinity |

| β1 | 1.6 - 18 | 2-3 fold decrease in affinity |

| β2 | 1.6 - 18 | 2-3 fold decrease in affinity |

| γ | 1.6 - 18 | Not reported |

| δ | 1.6 - 18 | 2-3 fold decrease in affinity |

| ε | 1.6 - 18 | Not reported |

| ζ | No specific binding | No specific binding |

| Data synthesized from[11] |

Table 2: Competitive Inhibition (IC50) of [³H]PDBu Binding to PKC Isozymes by Various this compound Esters

| Compound | PKC Isozyme Target | IC50 (nM) |

| PDBu | All (except ζ) | 2 - 70 |

| 12-Tetradecanoylthis compound-13-O-acetate (TPA) | All (except ζ) | 2 - 70 |

| 12-Deoxythis compound-13-O-phenylacetate | All (except ζ) | 2 - 70 |

| Sapintoxin A | All (except ζ) | 2 - 70 |

| Thymeleatoxin | α and ε | 3000 - 5000 |

| Resiniferatoxin | β1 and β2 | > 5000 |

| 12-Deoxythis compound-13-O-phenylacetate-20-acetate | β1 and β2 | > 5000 |

| Data synthesized from[11] |

Table 3: Binding Affinity of this compound Esters to Other Receptors

| Ligand | Receptor/Cell Type | Kd (nM) |

| [³H]PDBu | Friend erythroid leukemia cells | 14.1 ± 4.2 |

| [³H]TPA | Mouse epidermal nuclei | 3.58 ± 0.66 |

| [³H]TPA | Mouse epidermal nuclear macromolecules | 2.18 ± 0.54 |

| Data synthesized from[14][15] |

Detailed Experimental Protocols

The following are representative protocols for studying the biological activity of this compound ester derivatives.

In Vitro PKC Kinase Activity Assay (Radioactive)

This assay measures the phosphotransferase activity of PKC by quantifying the incorporation of radioactive phosphate (B84403) from [γ-³²P]ATP into a substrate.

Materials:

-

Purified active PKC or cell lysate containing PKC

-

This compound ester derivative of interest (e.g., PMA)

-

PKC substrate (e.g., myelin basic protein (MBP) or a specific peptide substrate)

-

[γ-³²P]ATP

-

Lipid activator (phosphatidylserine and diacylglycerol or this compound ester)

-

Assay buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 0.1 mM EGTA)[12]

-

P81 phosphocellulose paper

-

0.75% phosphoric acid

-

Scintillation counter and fluid

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, lipid activator, PKC substrate, and the purified PKC enzyme or cell lysate.

-

Initiate the Reaction: Start the kinase reaction by adding [γ-³²P]ATP and the this compound ester derivative at the desired concentration.

-

Incubation: Incubate the reaction mixture at 30°C for 10-20 minutes.[16][17]

-

Stop the Reaction: Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper to stop the reaction.

-

Washing: Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[17]

-

Quantification: Transfer the washed P81 paper to a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.[16]

Western Blot Analysis of PKC Activation and Downstream Signaling

This method assesses PKC activation by detecting the phosphorylation of PKC isoforms or their downstream substrates.

Materials:

-

Cell culture reagents

-

This compound ester derivative

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-PKC, anti-phospho-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Treat cultured cells with the this compound ester derivative at various concentrations and for different time points.[16]

-

Cell Lysis: Lyse the cells using an appropriate lysis buffer to extract total protein.[16]

-

Protein Quantification: Determine the protein concentration of each lysate.[16]

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities using densitometry software.[16]

Experimental Workflow Diagram

Caption: Workflow for Western blot analysis of this compound ester-induced protein phosphorylation.

Biological Effects and Therapeutic Potential

The biological effects of this compound esters are diverse and often contradictory, depending on the specific compound, cell type, and duration of exposure.

-

Tumor Promotion: Chronic exposure to potent this compound esters like PMA can promote tumor development in some tissues.[3][5][6]

-

Anti-Cancer Effects: Paradoxically, some this compound ester derivatives can induce apoptosis or senescence in certain cancer cell lines.[7] For example, PMA has shown cytotoxic effects on human pancreatic cancer cells.[18]

-

Immunomodulation: this compound esters are potent modulators of the immune system, often used in vitro to activate T cells.

-

Neuronal Function: They play a significant role in neurotransmitter release, partly through the activation of Munc13.[3][9]

-